N1-benzyl-N2-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)oxalamide
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Overview
Description
N1-benzyl-N2-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)oxalamide is a chemical compound with the molecular formula C16H22N2O4S and a molecular weight of 338.42 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-benzyl-N2-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)oxalamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxalamide core and the introduction of the benzyl and tetrahydrothiophenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
N1-benzyl-N2-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or oxalamide moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.
Scientific Research Applications
N1-benzyl-N2-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)oxalamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development and delivery systems.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of N1-benzyl-N2-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxalamide derivatives with different substituents on the benzyl or tetrahydrothiophenyl groups. Examples include:
- N1-benzyl-N2-(tetrahydrothiophen-3-yl)methyl)oxalamide
- N1-benzyl-N2-((3-(2-methoxyethoxy)tetrahydrothiophen-3-yl)methyl)oxalamide
Uniqueness
N1-benzyl-N2-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)oxalamide is unique due to the presence of the hydroxyethoxy group, which can enhance its solubility and reactivity. This structural feature may contribute to its distinct biological and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
N-benzyl-N'-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c19-7-8-22-16(6-9-23-12-16)11-18-15(21)14(20)17-10-13-4-2-1-3-5-13/h1-5,19H,6-12H2,(H,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCGZZQLOKDAYNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(CNC(=O)C(=O)NCC2=CC=CC=C2)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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